

Fmoc-2-Nal-OH as an unnatural amino acid in peptide design

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Compound of Interest		
Compound Name:	Fmoc-2-Nal-OH	
Cat. No.:	B557938	Get Quote

Application Notes: Fmoc-2-Nal-OH in Peptide Design

For Researchers, Scientists, and Drug Development Professionals

Introduction to Fmoc-2-Nal-OH

Fmoc-L-3-(2-naphthyl)alanine (**Fmoc-2-Nal-OH**) is an Fmoc-protected unnatural amino acid that serves as a crucial building block in solid-phase peptide synthesis (SPPS).[1][2][3] As an analogue of phenylalanine, its defining feature is the replacement of the phenyl ring with a larger, more hydrophobic naphthalene moiety.[4] This structural modification provides a unique set of properties, making it a valuable tool for peptide chemists and drug developers aiming to modulate the biological activity, receptor selectivity, and pharmacokinetic profiles of synthetic peptides.[5] The bulky aromatic side chain enhances hydrophobicity and steric influence, which can be leveraged to probe protein folding, enhance receptor-ligand interactions, and improve metabolic stability.[4][5]

Chemical and Physical Properties of Fmoc-2-Nal-OH:



Property	Value	
CAS Number	112883-43-9	
Molecular Formula	C28H23NO4	
Molecular Weight	437.49 g/mol [6]	
Appearance	White to slightly yellow powder[1][2]	
Melting Point	~155-165 °C[1][7]	
Solubility	Sparingly soluble in DMF, slightly soluble in DMSO and Methanol[1]	
Storage	2-8°C[1][6]	

Key Applications in Peptide Design and Drug Development

The incorporation of 2-Nal into a peptide sequence can confer several advantageous properties:

- Enhanced Receptor Affinity and Selectivity: The naphthalene side chain provides enhanced aromatic-aromatic (π-π stacking) and hydrophobic interactions with receptor binding pockets. This can lead to significantly increased binding affinity and, in some cases, altered receptor selectivity compared to peptides containing natural aromatic amino acids like phenylalanine or tryptophan.[5][8]
 - Example CXCR4 Antagonists: The cyclic pentapeptide FC131, which contains a 2-Nal residue, is a potent antagonist of the CXCR4 receptor, a key target in HIV entry and cancer metastasis. FC131 inhibits the binding of the natural ligand SDF-1 with a nanomolar affinity.[1][3][9]
 - Example Neuromedin U (NMU) Analogs: Substitution of specific residues in the NMU-8
 peptide with 2-Nal has been shown to increase selectivity for the NMUR2 receptor, a
 target for obesity and diabetes treatment.[10][11]



- Improved Pharmacokinetic Properties: The hydrophobicity and steric bulk of the 2-Nal residue can protect the peptide backbone from enzymatic degradation, thereby increasing its plasma half-life.[5] Enhanced hydrophobicity can also improve membrane permeability, a desirable trait for cell-penetrating peptides.[5]
- Modulation of Gonadotropin-Releasing Hormone (GnRH) Activity: 2-Nal is a common substitution in synthetic GnRH analogues. The Nal-Glu antagonist, for instance, effectively suppresses gonadotropin levels and has been studied for applications in male contraception and in vitro fertilization protocols.[7][12][13]
- Fluorescent Probe for Structural Biology: The naphthalene moiety is intrinsically fluorescent. This property allows D-2-Nal to be used as a fluorescent probe to study peptide conformation and its interaction with biological membranes, without the need for an external fluorescent label. Studies on α-MSH analogues have shown that D-2-Nal can report on its penetration depth into lipid bilayers.[14]

Quantitative Data on Peptides Incorporating 2-Nal

The following tables summarize the biological activity of representative peptides where 2-Nal plays a critical role.

Table 1: Bioactivity of the CXCR4 Antagonist FC131 and its Analogues

Compound	Sequence	IC50 (nM) vs. [125I]-SDF-1 Binding
FC131	cyclo(-D-Tyr-Arg-Arg-Nal-Gly-)	4.5[1][3]
Analogue 26	cyclo(-Arg-D-Phe(4-F)-Arg- Nal-Gly-)	35[15]
Analogue 31	cyclo(-D-Tyr-D-His-Arg-Nal- Gly-)	35[15]
Nal-Gly Amidine Analogue	cyclo(-D-Tyr-Arg-Arg-Nal-Ψ- [C(=NH)NH]-Gly-)	1.1

Data sourced from studies on CXCR4 binding inhibition.[9][15]



Table 2: Activity of Neuromedin U (NMU) Receptor Agonists

Compound	Modification from NMU-8 (H-Tyr-Phe- Leu-Phe-Arg-Pro- Arg-Asn-NH2)	Receptor Target	Potency (EC50/IC50 nM)
Ac-[2'Nal¹]-NMU-8	N-terminal Acetylation, Tyr¹ -> 2-Nal	NMUR1	IC50 = 3.6 nM
NMUR2	IC50 = 2200 nM		
Compound 17	Acylated, PEGylated, contains 2-Nal and other mods.	mNMUR1	No Agonist Activity
mNMUR2	EC50 = 0.93 nM (IP- 1)		
hNMUR1	No Agonist Activity	_	
hNMUR2	EC50 = 9.9 nM (IP-1)	-	

Data highlights the role of 2-Nal in conferring receptor selectivity and potency.[11][16]

Table 3: Effect of Nal-Glu GnRH Antagonist in Normal Men

Treatment Group (4 weeks)	Dose	Effect on Gonadotropin Levels
Placebo + Testosterone	N/A	Baseline suppression from Testosterone
Nal-Glu + Testosterone	100 μg/kg/day	Significantly greater suppression than T alone
Nal-Glu + Testosterone	200 μg/kg/day	Similar suppression to 100 μg/kg dose



Data demonstrates the potent gonadotropin-suppressing effect of the 2-Nal containing antagonist.[12]

Experimental Protocols

Protocol 1: Incorporation of Fmoc-2-Nal-OH via Solid-Phase Peptide Synthesis (SPPS)

This protocol describes a standard manual procedure for incorporating **Fmoc-2-Nal-OH** into a peptide sequence using the Fmoc/tBu strategy.

- 1. Resin Selection and Swelling:
- Choose a resin appropriate for the desired C-terminus (e.g., Wang resin for C-terminal acid, Rink Amide resin for C-terminal amide).[17]
- Place the resin (e.g., 0.1 mmol scale) in a fritted reaction vessel.
- Wash the resin with N,N-Dimethylformamide (DMF) (3x).
- Swell the resin in DMF for at least 30-60 minutes. Drain the solvent.

2. Fmoc Deprotection:

- Add a solution of 20% piperidine in DMF to the resin.
- Agitate the mixture for 3 minutes. Drain.
- Add a fresh solution of 20% piperidine in DMF.
- Agitate for an additional 10-15 minutes to ensure complete removal of the Fmoc group.
- Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
- Perform a Kaiser test to confirm the presence of a free primary amine.

3. Amino Acid Coupling (Fmoc-2-Nal-OH):

- In a separate vial, dissolve **Fmoc-2-Nal-OH** (3-4 eq. relative to resin loading), a coupling agent such as HBTU (3-4 eq.), and HOBt (3-4 eq.) in a minimal amount of DMF.
- Add a base, N,N-Diisopropylethylamine (DIPEA) (6-8 eq.), to the vial to activate the amino acid. Allow pre-activation for 1-2 minutes.
- Add the activated Fmoc-2-Nal-OH solution to the deprotected resin in the reaction vessel.
- Agitate the reaction mixture for 1-2 hours at room temperature. Due to the bulky nature of the naphthyl group, a longer coupling time or double coupling may be necessary to ensure high efficiency.



- Drain the coupling solution and wash the resin with DMF (3-5 times).
- Perform a Kaiser test to confirm the absence of free amines (completion of coupling).
- 4. Capping (Optional but Recommended):
- If the Kaiser test indicates incomplete coupling, any unreacted free amines should be "capped" to prevent the formation of deletion sequences.
- Prepare a capping solution (e.g., 5% acetic anhydride, 6% 2,4,6-collidine in DMF).
- Add the capping solution to the resin and agitate for 10-15 minutes.
- Drain and wash the resin with DMF (3x) and Dichloromethane (DCM) (3x).
- 5. Chain Elongation:
- Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
- 6. Final Cleavage and Deprotection:
- After the final amino acid has been coupled and its N-terminal Fmoc group removed, wash the peptide-resin thoroughly with DMF, followed by DCM, and dry it under vacuum.
- Prepare a cleavage cocktail appropriate for the peptide's side-chain protecting groups. A common cocktail is Reagent K: 82.5% Trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol.
- Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin) and agitate for 2-4 hours at room temperature.
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.
- Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether 2-3 more times.
- Dry the crude peptide pellet under vacuum.

Protocol 2: Peptide Purification and Characterization

- 1. Purification by Reverse-Phase HPLC (RP-HPLC):
- Solvent Preparation: Prepare two mobile phases.
- Solvent A: 0.1% TFA in HPLC-grade water.
- Solvent B: 0.1% TFA in HPLC-grade acetonitrile.

Methodological & Application





- Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., Solvent A, or with a small amount of acetonitrile or acetic acid to aid solubility). Filter the sample through a 0.45 μm filter.
- · Chromatography:
- Equilibrate a C18 preparative or semi-preparative column with the starting mobile phase conditions (e.g., 95% A / 5% B).
- Inject the peptide sample.
- Elute the peptide using a linear gradient of increasing Solvent B (e.g., 5% to 65% B over 40 minutes) at a suitable flow rate.[18][19] Due to the hydrophobicity of 2-Nal, peptides containing this residue may elute at a higher acetonitrile concentration than similar peptides without it.
- Monitor the elution profile at 220 nm and 280 nm (the naphthalene group absorbs at 280 nm).
- Fraction Collection & Analysis: Collect fractions corresponding to the major peaks. Analyze the purity of each fraction using analytical RP-HPLC.
- Lyophilization: Pool the fractions containing the pure peptide and freeze-dry to obtain a fluffy white powder.[18]
- 2. Characterization by Mass Spectrometry (MS):
- Dissolve a small amount of the purified peptide in a suitable solvent (e.g., 50:50 water/acetonitrile with 0.1% formic acid).
- Analyze the sample using Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) mass spectrometry.[20][21]
- Confirm the identity of the peptide by matching the observed molecular weight with the calculated theoretical mass. The analysis will yield a spectrum with peaks corresponding to the peptide with different charge states (e.g., [M+H]+, [M+2H]²⁺).[21]

Visualizations

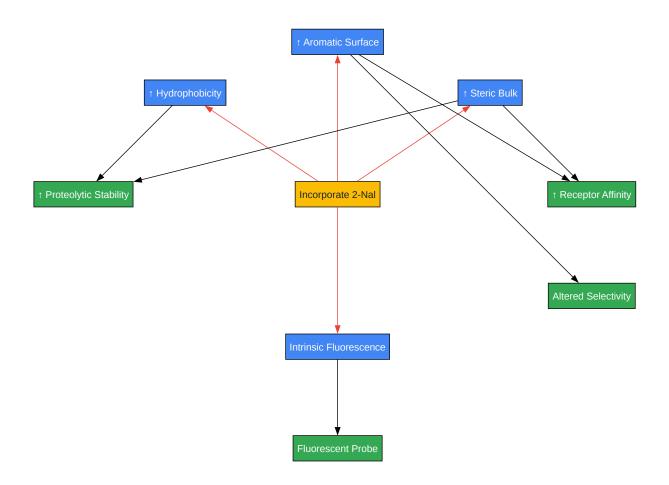




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Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating **Fmoc-2-Nal-OH**.

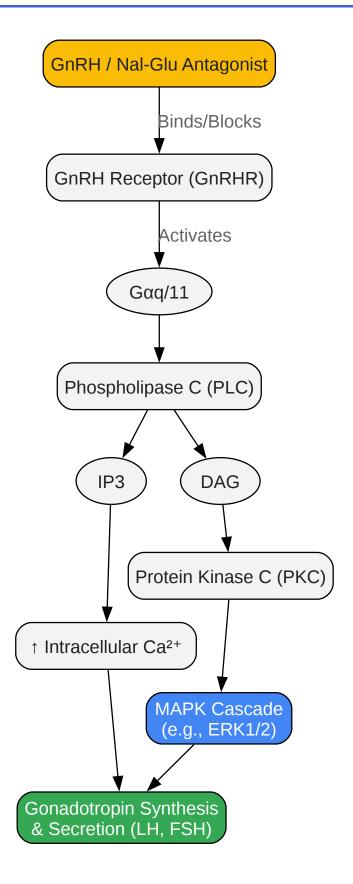




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Caption: Impact of 2-Naphthylalanine (2-Nal) incorporation on key peptide properties.

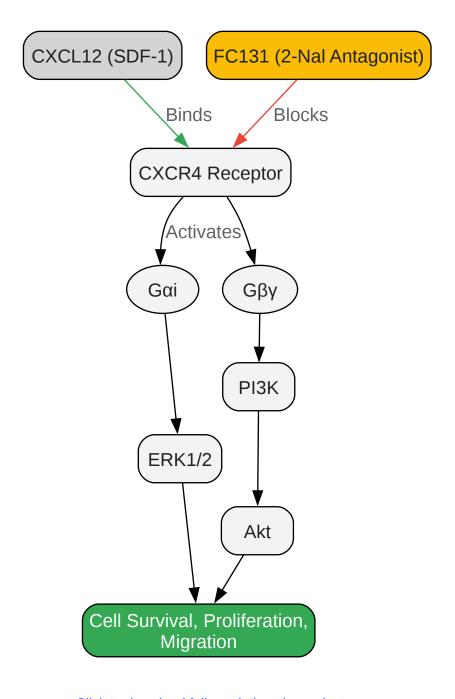




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Caption: Simplified GnRH signaling pathway, the target of 2-Nal containing antagonists.





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Caption: Simplified CXCR4 signaling pathway, inhibited by the 2-Nal peptide FC131.

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